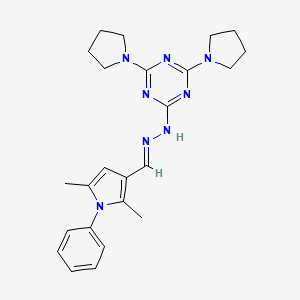![molecular formula C25H23BrN2O B11671333 N'-[(E)-(3-bromophenyl)methylidene]-2,2-bis(3-methylphenyl)cyclopropanecarbohydrazide](/img/structure/B11671333.png)
N'-[(E)-(3-bromophenyl)methylidene]-2,2-bis(3-methylphenyl)cyclopropanecarbohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N’-[(E)-(3-BROMOPHENYL)METHYLIDENE]-2,2-BIS(3-METHYLPHENYL)CYCLOPROPANE-1-CARBOHYDRAZIDE is a complex organic compound known for its unique structural properties and potential applications in various fields of scientific research. This compound belongs to the class of hydrazones, which are characterized by the presence of a hydrazone functional group (-NHN=CH-). The presence of bromine and methyl groups in its structure further enhances its reactivity and potential utility in different chemical reactions.
準備方法
The synthesis of N’-[(E)-(3-BROMOPHENYL)METHYLIDENE]-2,2-BIS(3-METHYLPHENYL)CYCLOPROPANE-1-CARBOHYDRAZIDE typically involves the condensation reaction between a hydrazide and an aldehyde or ketone. The reaction is usually carried out in the presence of a solvent such as ethanol or methanol, and may require heating to facilitate the reaction. The general synthetic route can be summarized as follows:
Starting Materials: 3-bromobenzaldehyde and 2,2-bis(3-methylphenyl)cyclopropane-1-carbohydrazide.
Reaction Conditions: The reaction mixture is heated under reflux in ethanol or methanol.
Product Isolation: The resulting product is then purified by recrystallization or chromatography techniques.
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
化学反応の分析
N’-[(E)-(3-BROMOPHENYL)METHYLIDENE]-2,2-BIS(3-METHYLPHENYL)CYCLOPROPANE-1-CARBOHYDRAZIDE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced hydrazones.
Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium azide or potassium cyanide.
The major products formed from these reactions depend on the specific reagents and conditions used.
科学的研究の応用
N’-[(E)-(3-BROMOPHENYL)METHYLIDENE]-2,2-BIS(3-METHYLPHENYL)CYCLOPROPANE-1-CARBOHYDRAZIDE has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions. Its hydrazone group is known to form stable complexes with various biomolecules.
Industry: Used in the development of new materials with specific properties, such as polymers and coatings.
作用機序
The mechanism by which N’-[(E)-(3-BROMOPHENYL)METHYLIDENE]-2,2-BIS(3-METHYLPHENYL)CYCLOPROPANE-1-CARBOHYDRAZIDE exerts its effects involves the interaction of its hydrazone group with various molecular targets. The compound can form stable complexes with metal ions and biomolecules, leading to inhibition or modulation of specific enzymatic activities. The bromine and methyl groups in its structure also contribute to its reactivity and binding affinity.
類似化合物との比較
Similar compounds to N’-[(E)-(3-BROMOPHENYL)METHYLIDENE]-2,2-BIS(3-METHYLPHENYL)CYCLOPROPANE-1-CARBOHYDRAZIDE include other hydrazones with different substituents. Some examples are:
- N’-[(E)-(2,5-Dimethoxyphenyl)methylidene]biphenyl-4-carbohydrazide
- N’-[(E)-(4-Fluorophenyl)methylidene]biphenyl-4-carbohydrazide
- N’-[(E)-(3,5-Dimethyl-1-phenyl-1H-pyrazol-4-yl)methylidene]-3-(2-furyl)-1H-pyrazole-5-carbohydrazide
These compounds share similar structural features but differ in their substituents, which can significantly impact their chemical reactivity and applications. The presence of bromine in N’-[(E)-(3-BROMOPHENYL)METHYLIDENE]-2,2-BIS(3-METHYLPHENYL)CYCLOPROPANE-1-CARBOHYDRAZIDE makes it unique and potentially more reactive in certain chemical reactions.
特性
分子式 |
C25H23BrN2O |
|---|---|
分子量 |
447.4 g/mol |
IUPAC名 |
N-[(E)-(3-bromophenyl)methylideneamino]-2,2-bis(3-methylphenyl)cyclopropane-1-carboxamide |
InChI |
InChI=1S/C25H23BrN2O/c1-17-6-3-9-20(12-17)25(21-10-4-7-18(2)13-21)15-23(25)24(29)28-27-16-19-8-5-11-22(26)14-19/h3-14,16,23H,15H2,1-2H3,(H,28,29)/b27-16+ |
InChIキー |
PGBSATNJMGDXHA-JVWAILMASA-N |
異性体SMILES |
CC1=CC(=CC=C1)C2(CC2C(=O)N/N=C/C3=CC(=CC=C3)Br)C4=CC=CC(=C4)C |
正規SMILES |
CC1=CC(=CC=C1)C2(CC2C(=O)NN=CC3=CC(=CC=C3)Br)C4=CC=CC(=C4)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![(5E)-3-(3-chlorophenyl)-5-[4-(2,4-dinitrophenoxy)-3-methoxybenzylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11671260.png)
![2-{[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}-N'-[(E)-(2-methylphenyl)methylidene]acetohydrazide](/img/structure/B11671265.png)
![3-Phenyl-N'-[(E)-(pyridin-3-YL)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11671269.png)
![3-bromo-N-(6-tert-butyl-3-carbamoyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-5-(4-methoxyphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B11671276.png)
![N'-[(E)-(4-hydroxyphenyl)methylidene]-2-{[4-(4-methylphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11671283.png)

![Ethyl 2-({[3-chloro-5-(3,4-dimethoxyphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-2-yl]carbonyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B11671291.png)

![N-[(1E)-(4-ethoxy-3-methoxyphenyl)methylene]-3,5-dimethyl-4H-1,2,4-triazol-4-amine](/img/structure/B11671298.png)

![N'-[(E)-(2-hydroxynaphthalen-1-yl)methylidene]-2-{[4-(4-methylphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11671315.png)
![2-methoxy-4-[(E)-2-nitroethenyl]phenyl 6-bromo-2-oxo-2H-chromene-3-carboxylate](/img/structure/B11671316.png)
